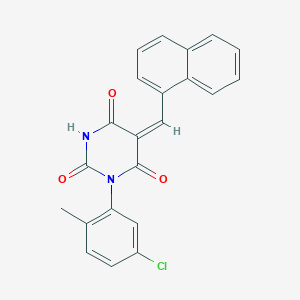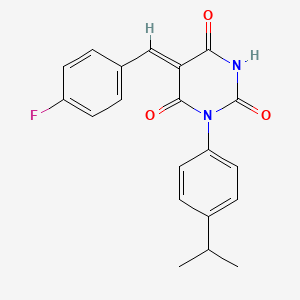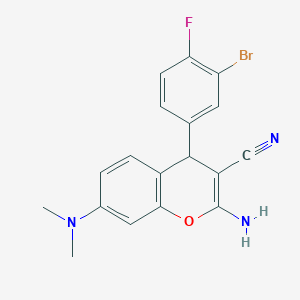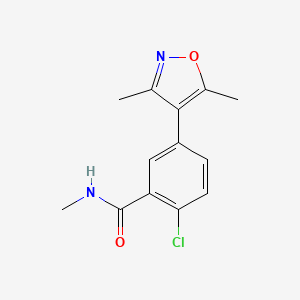![molecular formula C17H25N3O2S B4933189 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
作用机制
The exact mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In addition, it has been found to reduce the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a key mediator of inflammation.
实验室实验的优点和局限性
One of the advantages of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for extended periods without degradation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of inflammatory bowel disease, a chronic inflammatory condition of the gastrointestinal tract. Another potential direction is the investigation of its effects on the immune system, specifically its ability to modulate the activity of immune cells such as T cells and macrophages. Additionally, further studies are needed to elucidate its mechanism of action and to identify any potential side effects or toxicity associated with its use.
Conclusion
In conclusion, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide is a promising chemical compound that has demonstrated anti-inflammatory, analgesic, and antipyretic properties. Its potential use as a therapeutic agent in the treatment of various diseases has been extensively studied, and there are several potential future directions for its investigation. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
合成方法
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide involves the reaction of 4-isobutyl-N-methylbenzenesulfonamide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.
属性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-13(2)10-15-6-8-17(9-7-15)23(21,22)20(5)12-16-11-19(4)18-14(16)3/h6-9,11,13H,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWRXNIXCIYNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)


![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)



![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
